4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one
Description
Properties
Molecular Formula |
C15H21InO6 |
|---|---|
Molecular Weight |
412.14 g/mol |
IUPAC Name |
4-[bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
InChI Key |
SKWCWFYBFZIXHE-UHFFFAOYSA-K |
Canonical SMILES |
CC(=CC(=O)C)O[In](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Indiganyloxy Intermediate: This involves the reaction of indiganyl chloride with a suitable alcohol under basic conditions to form the indiganyloxy intermediate.
Esterification: The indiganyloxy intermediate is then esterified with 4-oxopent-2-en-2-ol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: Nucleophilic substitution reactions can replace the indiganyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Amino and Amido Derivatives
- (Z)-4-(Phenylamino)pent-3-en-2-one (3b–3e): These derivatives feature aryl amino groups at the 4-position. Substituents like bromo, chloro, and methyl on the phenyl ring alter electronic properties, as evidenced by NMR shifts. For example, the enolic proton resonates at δ ~12.38–12.44 ppm in $^1$H-NMR, while carbonyl carbons appear at δ ~195–196 ppm in $^{13}$C-NMR .
- Hafnium(IV) Chloride Complexes (4a–4d) : Ligands such as 4-(phenylamido)pent-3-en-2-one form metal complexes, demonstrating their utility in coordination chemistry. The amido group enhances electron density, facilitating metal binding .
Silyloxy and Alkoxy Derivatives
- 4-(Trimethylsilyloxy)-3-penten-2-one: This compound incorporates a silyl-protected enol, improving stability for synthetic applications. The trimethylsilyl group shifts the enolic proton to lower δ values compared to free enols .
- 4-(Methoxyphenyl)pent-3-en-2-one: The methoxy group at the para position introduces electron-donating effects, stabilizing the enone system. Its molecular formula (C${12}$H${14}$O$_2$) and SMILES structure highlight conjugation between the aryl and enone moieties .
Phosphanyl Derivatives
- 4-((Diphenylphosphanyl)alkylamino)pent-3-en-2-one: Phosphorus-containing substituents modify electronic properties and enable catalytic applications. $^1$H-$^{13}$C HSQC and HMBC NMR data confirm the influence of the phosphanyl group on spin-spin coupling .
Spectroscopic Comparisons
Table 1: Key NMR Data for Pent-3-en-2-one Derivatives
Coordination Chemistry
- Metal Complexation: Derivatives like 4-(phenylamido)pent-3-en-2-one bind to hafnium(IV), forming dichloro-bis complexes. This highlights their role as β-ketiminate ligands in organometallic synthesis .
- Catalytic Potential: Phosphanyl-substituted derivatives are precursors for nickel and iron complexes used in electrochemical CO$_2$ reduction, underscoring their versatility in catalysis .
Biological Activity
Chemical Structure and Properties
The molecular formula for 4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one can be denoted as C₁₅H₁₉O₆. The compound features a complex structure characterized by multiple functional groups, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 305 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | Not available |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.
- Antioxidant Properties : The presence of multiple oxygen-containing functional groups may enhance the compound's ability to scavenge free radicals.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting the potential for developing new antibiotics based on this structure.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of this compound on cancer cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development.
Table 2: Summary of Biological Activities
Research Findings
Recent investigations into the biological activity of this compound have revealed promising results. Studies focused on its potential as an anticancer agent have shown that it can induce apoptosis in malignant cells through various pathways, including oxidative stress mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
